molecular formula C15H11BrN2OS B2373495 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 140136-66-9

3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2373495
CAS No.: 140136-66-9
M. Wt: 347.23
InChI Key: KDWAKMSDABYACA-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a high-purity chemical reagent featuring the 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold, a structure recognized as a privileged scaffold in medicinal chemistry . The DHQ core is a nitrogen-containing heterocycle found in various marketed drugs and is a versatile template for designing biologically active compounds . Quinazolinone derivatives, including 2-thioxo analogues, are extensively investigated in oncology research for their ability to target multiple cell death pathways, such as apoptosis, autophagy, and ferroptosis . Furthermore, this class of compounds has demonstrated significant potential in inhibiting tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . Structural analogues of this compound have also been incorporated into novel molecules with triazole moieties for antimicrobial studies . This product is intended for research applications in drug discovery and development, including synthetic chemistry, target identification, and mechanistic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

140136-66-9

Molecular Formula

C15H11BrN2OS

Molecular Weight

347.23

IUPAC Name

3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H11BrN2OS/c1-9-6-7-13(11(16)8-9)18-14(19)10-4-2-3-5-12(10)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

KDWAKMSDABYACA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br

solubility

not available

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 2-Thioxoquinazolinone Derivatives

Base-Catalyzed Intramolecular Nucleophilic Cyclization

One of the most widely employed methods for synthesizing 2-thioxoquinazolinone derivatives involves the base-catalyzed intramolecular nucleophilic cyclization of appropriately substituted thiourea derivatives. This approach has been successfully used for the preparation of similar compounds such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

The general synthetic route involves:

  • Preparation of 1-(2-bromobenzoyl)-3-arylthiourea derivatives
  • Base-catalyzed intramolecular nucleophilic cyclization using sodium tert-butoxide in N,N-dimethylformamide (DMF)
  • Isolation and purification of the target compound

This method proceeds via an intramolecular nucleophilic substitution (SNAr) mechanism, as illustrated in the following reaction scheme:

ArNH₂ + CS₂ + R-NH₂ → ArNHC(S)NHR → ArN=C(S)NHR
                                       |
                                       V
                             2-thioxoquinazolinone

Direct Cyclization of Anthranilic Acid Derivatives with Aryl Isothiocyanates

Another effective approach involves the direct cyclization of anthranilic acid derivatives with aryl isothiocyanates. This method has been successfully employed for the synthesis of various 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.

The reaction typically proceeds through the following steps:

  • Reaction of anthranilic acid with an appropriate aryl isothiocyanate to form a thiourea intermediate
  • Cyclization under thermal or acid-catalyzed conditions to form the quinazolinone ring
  • Purification to obtain the desired product

This method is particularly valuable when using deep eutectic solvents (DES) such as choline chloride:urea (1:2), which can enhance reaction efficiency and minimize environmental impact.

Synthesis of 3-(2-Bromo-4-Methylphenyl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-One

Preparation of Key Precursors

Synthesis of 2-Bromo-4-Methylphenol

The preparation of 2-bromo-4-methylphenol, a potential precursor for the target compound, can be achieved through selective bromination of p-cresol. A continuous bromination process using controlled reaction conditions has been reported to yield the desired compound with high selectivity.

Table 1. Optimized Reaction Conditions for 2-Bromo-4-Methylphenol Synthesis

Parameter Condition Yield (%) Reference
Solvent Ethylene dichloride 93.2
Temperature (°C) -10 to -5 93.2
Bromine:p-cresol ratio 0.98:1.00 93.2
Reaction time (h) Not specified 93.2
Solvent Chloroform 97.3
Temperature (°C) -20 to -15 97.3
Bromine:p-cresol ratio 1.00:1.00 97.3

The general procedure involves:

  • Preparation of a diluted solution of p-cresol (10.0 mol) in a suitable solvent (e.g., ethylene dichloride or chloroform)
  • Cooling the solution to -20 to -5°C
  • Preparation of a diluted bromine solution (10.0 mol) in the same solvent
  • Simultaneous addition of both solutions to a tubular reactor at controlled rates
  • Collection of the reaction mixture and workup to isolate the desired product

This approach minimizes the formation of 2,6-dibromo-4-methylphenol by-products and provides high yields of the desired 2-bromo-4-methylphenol.

Assembly of the Target Molecule

Based on synthetic approaches for similar compounds, the synthesis of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be achieved through two main strategies:

Method A: Reaction of Anthranilic Acid with 2-Bromo-4-Methylphenyl Isothiocyanate

This method involves:

  • Reaction of anthranilic acid with 2-bromo-4-methylphenyl isothiocyanate in a suitable solvent (e.g., DMF or a deep eutectic solvent)
  • Cyclization under thermal conditions or with an appropriate catalyst
  • Purification to obtain the desired product

Table 2. Proposed Reaction Conditions Based on Similar Compounds

Reagent Equivalents Solvent Temperature (°C) Time (h) Expected Yield (%)
Anthranilic acid 1.0 Choline chloride:urea (1:2) 80 3-6 60-85
2-Bromo-4-methylphenyl isothiocyanate 1.0-1.2 Choline chloride:urea (1:2) 80 3-6 60-85
Anthranilic acid 1.0 DMF 70-80 4-8 50-75
2-Bromo-4-methylphenyl isothiocyanate 1.0-1.2 DMF 70-80 4-8 50-75
Method B: Base-Catalyzed Intramolecular Nucleophilic Cyclization

Drawing from the synthesis of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, an alternative approach involves:

  • Preparation of 1-(2-bromobenzoyl)-3-(2-bromo-4-methylphenyl)thiourea from 2-bromobenzoyl chloride and (2-bromo-4-methylphenyl)thiourea
  • Base-catalyzed intramolecular nucleophilic cyclization using sodium tert-butoxide in DMF
  • Purification to obtain the target compound

The reaction conditions would likely include:

  • Solvent: Dry DMF
  • Base: Sodium tert-butoxide (1.2-1.5 equiv)
  • Temperature: 70-80°C
  • Reaction time: 3-5 hours
  • Atmosphere: Nitrogen

Alternative Synthetic Routes

One-Pot Synthesis from 2-Aminobenzamide

A potentially more direct approach involves the one-pot reaction of 2-aminobenzamide with 2-bromo-4-methylphenyl isothiocyanate, similar to the synthesis of other 2-thioxoquinazolinone derivatives:

  • Reaction of 2-aminobenzamide with 2-bromo-4-methylphenyl isothiocyanate in a suitable solvent
  • Cyclization under thermal conditions
  • Purification to obtain the desired product
Thionation of Quinazolin-4(3H)-one Precursors

Another strategy involves the thionation of a pre-formed quinazolin-4(3H)-one derivative:

  • Synthesis of 3-(2-bromo-4-methylphenyl)quinazolin-4(3H)-one via established methods
  • Thionation using Lawesson's reagent or phosphorus pentasulfide
  • Purification to obtain the target compound

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the cyclization reaction. While traditional organic solvents such as DMF have been commonly used, recent advances suggest that deep eutectic solvents (DES) can offer advantages in terms of reaction efficiency, yield, and environmental impact.

Table 3. Comparison of Different Solvents for Thioxoquinazolinone Synthesis

Solvent Advantages Disadvantages Typical Yield (%)
DMF Good solubility, high boiling point Toxicity concerns, difficult removal 50-75
Ethanol Low toxicity, easy removal Lower reaction rates, potential side reactions 40-65
Choline chloride:urea (1:2) Environmentally friendly, high efficiency Limited solubility for some substrates 60-85
Pyridine Good for thiourea formation Toxicity concerns, pungent odor 45-70
Acetic acid Good for cyclization reactions Corrosive, potential side reactions 50-70

Catalyst Selection

For the base-catalyzed cyclization approach, the choice of base is crucial for reaction efficiency:

Table 4. Comparison of Different Bases for Cyclization Reactions

Base Equivalents Solvent Temperature (°C) Typical Yield (%)
Sodium tert-butoxide 1.2-1.5 DMF 70-80 65-80
Potassium hydroxide 1.5-2.0 DMF/DMSO 60-70 55-75
Triethylamine 2.0-3.0 DMF/Ethanol 70-80 40-65
Sodium acetate 1.5-2.0 Ethanol 70-80 45-70

Temperature and Reaction Time

Optimization of temperature and reaction time is essential for maximizing yield while minimizing side reactions:

Table 5. Effect of Temperature and Reaction Time on Yield

Temperature (°C) Reaction Time (h) Expected Yield (%) Side Reactions
60-70 6-8 50-65 Minimal
70-80 3-5 65-80 Moderate
80-90 2-3 60-75 Increased
90-100 1-2 50-70 Significant

Characterization and Analytical Methods

Spectroscopic Characterization

Based on data for similar compounds, the expected spectroscopic characteristics for 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would include:

Table 6. Expected Spectroscopic Data for the Target Compound

Method Expected Characteristics
IR (KBr, cm⁻¹) 3150-3200 (N-H stretch), 1650-1670 (C=O), 1590-1610 (C=C aromatic), 1250-1270 (C=S), 750-770 (C-Br)
¹H NMR (DMSO-d₆, δ ppm) 12.5-13.0 (s, 1H, NH), 7.2-8.2 (m, 7H, aromatic), 2.3-2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) 175-180 (C=S), 160-165 (C=O), 135-145 and 115-135 (aromatic carbons), 20-21 (CH₃)
MS (m/z) Molecular ion peak at around 347 (M+), 349 (M+2) (bromine isotope pattern)
Melting point (°C) 330-350

Purification Techniques

Depending on the synthetic route and reaction conditions, various purification methods may be employed:

Table 7. Purification Methods for the Target Compound

Method Conditions Expected Purity (%)
Recrystallization Ethanol or ethanol/water >95
Column chromatography Petroleum ether/ethyl acetate (3:1 to 1:1) >98
Preparative HPLC Acetonitrile/water gradient >99

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or other substituted derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The compound can be synthesized through various methodologies, including multi-component reactions and microwave-assisted synthesis. Recent studies have highlighted the use of deep eutectic solvents (DESs) as eco-friendly media for the synthesis of substituted quinazolinones, which may include derivatives like 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The synthesis typically involves the reaction of 2-aminobenzamides with isothiocyanates under controlled conditions to yield the desired thioxo derivatives.

Anticancer Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The presence of the thioxo group enhances the interaction with biological targets, potentially leading to improved efficacy as anticancer agents.

Inhibition of Ion Channels

Certain quinazolinone derivatives have been studied for their ability to inhibit voltage-gated sodium channels (NAV1.8), which are implicated in pain signaling pathways. This suggests a potential application in pain management therapies . The specific structure of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may enhance its binding affinity to these channels.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. The introduction of different substituents on the phenyl ring can significantly affect the compound's potency and selectivity against various biological targets. For instance, modifications to the bromine position or variations in the methyl group can lead to different pharmacological profiles .

Cytotoxicity Studies

A comprehensive study evaluated several 2,3-dihydroquinazolinone derivatives against cancer cell lines, demonstrating that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others . This underscores the importance of structural modifications in developing effective anticancer agents.

Ion Channel Inhibition

In a series of experiments focusing on NAV1.8 inhibitors, researchers found that certain quinazolinone derivatives showed promising results in reducing pain-related behaviors in animal models . The efficacy of these compounds was linked to their ability to modulate ion channel activity.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromo group can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituents at position 3 of the quinazolinone core include:

Compound Name Substituent at Position 3 Key Features
Target Compound 2-Bromo-4-methylphenyl Bromine (electron-withdrawing), methyl (electron-donating); enhanced lipophilicity
3-(4-Aminophenyl)-2-thioxo-... (ZA) 4-Aminophenyl Electron-donating amino group; improved solubility and hydrogen bonding
3-Phenyl-2-thioxo-... (1a) Phenyl Simple aromatic ring; baseline for SAR studies
3-(4-Chlorophenyl)-2-thioxo-... (1b) 4-Chlorophenyl Chlorine (electron-withdrawing); increased reactivity vs. phenyl
3-(4-Methoxyphenyl)-2-thioxo-... 4-Methoxyphenyl Methoxy (electron-donating); altered electronic profile and crystal packing
1-(3-Fluorophenyl)-2-thioxo-... 3-Fluorophenyl Fluorine (moderate electron-withdrawing); impacts binding affinity

Electronic and Steric Effects :

  • The bromo-methylphenyl group in the target compound combines electron-withdrawing (Br) and electron-donating (CH₃) effects, creating a unique electronic environment. This contrasts with analogs like 1b (4-Cl) or ZA (4-NH₂), where substituents exert uniform electronic effects .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yields compared to conventional heating .
  • The target compound’s synthesis likely follows methods similar to 1a/1b , optimized for bromo-methylphenyl substitution .

Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (Br, Cl) may enhance binding to enzymes like EGFR by modulating electron density in the quinazolinone core .
  • Hydrogen-bonding groups (e.g., NH₂ in ZA) improve solubility but may reduce membrane permeability compared to halogenated analogs .

Physicochemical and Spectral Properties

Comparative spectral data highlight substituent effects on molecular structure:

Compound Key Spectral Data (¹H/¹³C NMR, IR) Unique Features References
Target Compound Anticipated C=S (∼1408 cm⁻¹), C=O (∼1654 cm⁻¹), Ar-H (∼3051 cm⁻¹) Bromine’s mass effect in MS/XRD
ZA4 ¹H NMR: 8.45 ppm (CH=N), 10 ppm (NH); ¹³C NMR: 179.91 ppm (C=S) Schiff base formation enhances activity
3-(4-Methoxyphenyl)-... IR: C-O-C (1250 cm⁻¹); XRD-confirmed planar quinazolinone core Methoxy group influences crystal packing

Notable Differences:

  • Bromine’s high atomic mass may facilitate crystallographic studies, as seen in fluorophenyl analogs ().
  • Methoxy groups alter electronic profiles, as evidenced by distinct NMR chemical shifts .

Biological Activity

3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromo and methyl group on the phenyl ring, alongside a thioxo group, which enhances its potential for various biological interactions.

PropertyValue
CAS Number140136-66-9
Molecular FormulaC15H11BrN2OS
Molecular Weight347.23 g/mol
IUPAC Name3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
SMILESCC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Research has shown that compounds in this class can inhibit cell proliferation across various cancer cell lines.

Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of various quinazolinone derivatives against multiple cancer cell lines such as HepG2 (liver), U251 (brain), PANC-1 (pancreas), A549 (lung), and A375 (skin). Among these derivatives, one compound exhibited strong broad-spectrum anticancer activity by inhibiting tubulin polymerization, disrupting microtubule networks, and inducing apoptosis through upregulation of cleaved PARP-1 and caspase-3 .

The mechanism through which 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects is primarily linked to its ability to interact with specific molecular targets:

  • Tubulin Inhibition : The compound inhibits tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : It promotes apoptosis by activating intrinsic and extrinsic pathways via caspase activation.
  • Molecular Docking Studies : Molecular docking analysis suggests that the compound effectively occupies the binding site of tubulin, indicating a direct interaction that could be exploited for therapeutic purposes .

Antimicrobial Activity

In addition to anticancer properties, quinazolinone derivatives have been evaluated for their antimicrobial activities. The presence of the thioxo group in 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one contributes to its ability to inhibit bacterial growth and may also exhibit antifungal properties.

Comparison with Similar Compounds

The biological activity of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared to other related compounds:

Compound NameAnticancer ActivityMechanism of Action
6-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneModerateTubulin polymerization inhibition
2-Bromo-4-methylphenyl isocyanateLowUnknown

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of anthranilic acid derivatives with primary amines (e.g., 2-bromo-4-methylaniline) and thiourea under acidic or basic conditions to form the thiourea intermediate .
  • Step 2 : Cyclization via refluxing in ethanol or methanol to yield the quinazolinone core .
  • Step 3 : Purification using recrystallization (e.g., ethanol/water mixtures) or column chromatography. Yields can be optimized by adjusting reaction time, temperature, and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound confirmed experimentally?

Key methods include:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines precise bond lengths, angles, and crystal packing (e.g., monoclinic space group P21P2_1 with unit cell parameters a=9.9349(8)a = 9.9349(8), b=6.3377(5)b = 6.3377(5), c=10.5783(10)c = 10.5783(10) Å, β=97.752(3)\beta = 97.752(3)^\circ) .
  • Spectroscopy :
  • 1H^1H NMR (aromatic protons at 6.69–7.97 ppm, NH/CH signals at ~5.92 ppm) .
  • IR (C=O stretch at ~1660 cm1^{-1}, C=S at ~1200 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies are used to predict its biological activity and target interactions?

  • Molecular docking : Screens against targets like Leishmania trypanothione reductase (TR) or cysteine proteases. For example, halogenated derivatives show binding affinities of −5.29 to −10.27 kcal/mol via hydrogen bonding with catalytic residues (Tyr194, Asp181) .
  • Molecular dynamics (MD) simulations : Assess ligand-protein complex stability over 100–200 ns trajectories. MM/PBSA calculations estimate binding free energies (e.g., −105.646 kJ/mol for licochalcone A analogs) .
  • QSAR modeling : Uses descriptors like electronegativity, logPP, and polar surface area to correlate structural features with anti-leishmanial IC50_{50} values .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like parasite strain (e.g., Leishmania donovani Dd8 vs. L. amazonensis), incubation time, and solvent effects (e.g., DMSO cytotoxicity) .
  • SAR analysis : Compare halogen substituent effects (e.g., bromo vs. iodo analogs) on membrane permeability and target selectivity .
  • Validation assays : Use orthogonal methods (e.g., in vitro enzyme inhibition + in vivo amastigote assays) to confirm mechanisms .

Q. What role do the bromo and methyl substituents play in modulating reactivity and bioactivity?

  • Bromine : Enhances electrophilicity and van der Waals interactions with hydrophobic enzyme pockets. Its atomic radius facilitates π-stacking with aromatic residues (e.g., Phe113 in TR) .
  • Methyl group : Improves metabolic stability by reducing oxidative degradation. It also increases lipophilicity, enhancing membrane penetration (logPP ~2.8) .

Q. How can synthetic yields and purity be optimized for this compound?

  • Catalyst optimization : Use DBU (1,8-diazabicycloundec-7-ene) to accelerate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C) while maintaining >85% yield .
  • Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradients) for >98% purity .

Methodological Considerations

Q. What experimental precautions are critical for handling this compound?

  • Light sensitivity : Store in amber vials at −20°C to prevent thiocarbonyl group degradation.
  • Solubility : Use DMSO for biological assays (≤0.1% to avoid cytotoxicity) and ethanol for crystallography .
  • Waste disposal : Neutralize reaction byproducts (e.g., H2_2S) with alkaline peroxide solutions .

Q. How to validate crystallographic data for structural publications?

  • SHELX refinement : Use SHELXL for small-molecule refinement, ensuring R1_1 < 0.05 and wR2_2 < 0.15. Validate with CCDC deposition (e.g., CIF files) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) using CrystalExplorer .

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